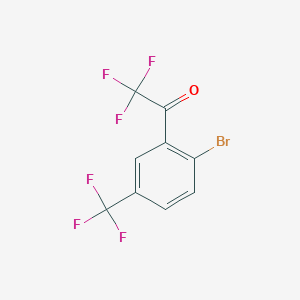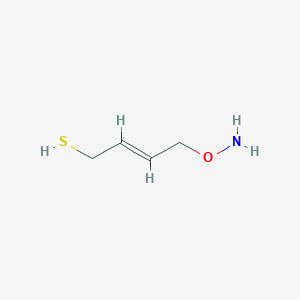
(E)-4-(Aminooxy)but-2-ene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Aminooxy)but-2-ene-1-thiol is an organic compound that features both an aminooxy group and a thiol group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Aminooxy)but-2-ene-1-thiol typically involves the following steps:
Formation of the Aminooxy Group: This can be achieved by reacting hydroxylamine with an appropriate alkene precursor.
Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiol-containing reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(Aminooxy)but-2-ene-1-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The aminooxy group can be reduced under specific conditions.
Substitution: Both the aminooxy and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-4-(Aminooxy)but-2-ene-1-thiol involves its interaction with molecular targets through its functional groups. The aminooxy group can form covalent bonds with carbonyl-containing compounds, while the thiol group can interact with metal ions and other thiol-reactive species. These interactions can modulate biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(Aminooxy)but-2-ene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
(E)-4-(Aminooxy)but-2-ene-1-amine: Similar structure but with an amine group instead of a thiol group.
Uniqueness
(E)-4-(Aminooxy)but-2-ene-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C4H9NOS |
|---|---|
Molekulargewicht |
119.19 g/mol |
IUPAC-Name |
O-[(E)-4-sulfanylbut-2-enyl]hydroxylamine |
InChI |
InChI=1S/C4H9NOS/c5-6-3-1-2-4-7/h1-2,7H,3-5H2/b2-1+ |
InChI-Schlüssel |
UDKVCFOJQCATBB-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/CS)ON |
Kanonische SMILES |
C(C=CCS)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,3-Trichloro-1-{[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B12854513.png)
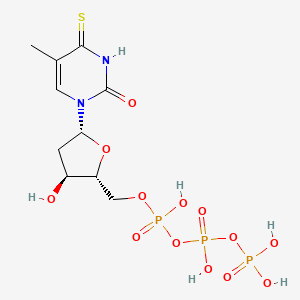
![2-Bromo-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-butyramide](/img/structure/B12854532.png)
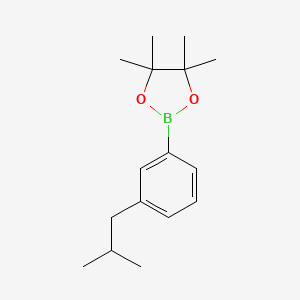
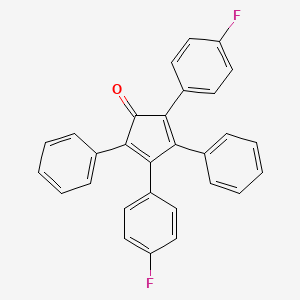
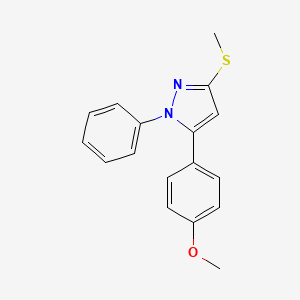
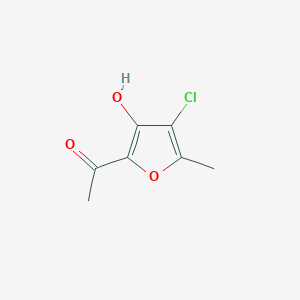

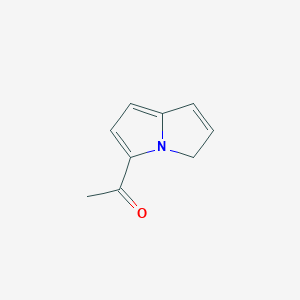
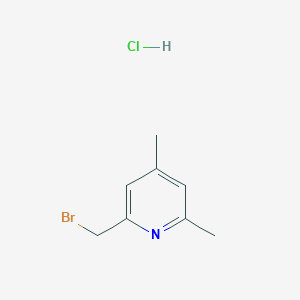
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
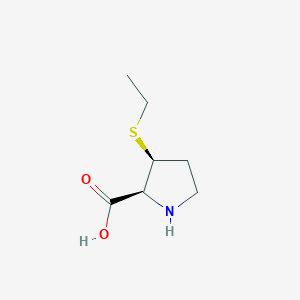
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)
